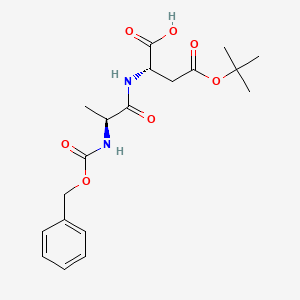

(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-(tert-butoxy)-4-oxobutanoic acid

Description

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-(tert-butoxy)-4-oxobutanoic acid is a chiral aspartic acid derivative characterized by two stereospecific (S)-configurations. Its structure includes a benzyloxycarbonyl (Cbz) group, a tert-butoxy ester, and a peptide backbone, making it a valuable intermediate in peptide synthesis . The Cbz group provides base-labile protection for amines, while the tert-butoxy ester enhances stability under acidic conditions, enabling selective deprotection strategies . This compound (CAS 229957-50-0, molecular formula C₁₆H₂₃NO₇) is commercially available and utilized in pharmaceutical research for constructing bioactive peptides .

Propriétés

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O7/c1-12(20-18(26)27-11-13-8-6-5-7-9-13)16(23)21-14(17(24)25)10-15(22)28-19(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,20,26)(H,21,23)(H,24,25)/t12-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFBIPBPZLDRLE-JSGCOSHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-(tert-butoxy)-4-oxobutanoic acid is a compound of significant interest in biochemical research due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H26N2O7

- CAS Number : 3408-50-2

- Molecular Weight : 394.42 g/mol

This compound features a benzyloxycarbonyl group, which is known to enhance the lipophilicity and membrane permeability of peptides and amino acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The incorporation of non-canonical amino acids (ncAAs) like this compound can modulate protein function, potentially leading to altered signaling pathways in cells.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby influencing metabolic processes.

- Receptor Modulation : It may bind to receptors, altering their activity and affecting downstream signaling pathways.

- Protein Synthesis : As a ncAA, it can be incorporated into proteins during translation, potentially modifying their structure and function.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Inhibition Study :

A study demonstrated that the compound effectively inhibited a specific protease involved in cancer progression. The inhibition was characterized by an IC50 value indicating a potent interaction with the enzyme's active site, suggesting its potential as a therapeutic agent. -

Antimicrobial Activity :

Research conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial properties, particularly against Gram-positive bacteria. This suggests its potential application in developing new antibiotics. -

Cytotoxicity in Cancer Cells :

In vitro studies showed that the compound induced apoptosis in several cancer cell lines, highlighting its potential role as an anticancer agent. Mechanistic investigations indicated that it activates caspase pathways leading to programmed cell death.

Applications De Recherche Scientifique

Enzyme Substrate Applications

One of the primary applications of this compound is as a substrate for various enzymes. Notably:

- Carboxypeptidase Y : This compound serves as an effective substrate for carboxypeptidase Y, an enzyme that plays a crucial role in protein digestion by cleaving amino acids from the carboxy-terminal end of proteins. The structural characteristics of this compound make it suitable for studying enzyme kinetics and mechanisms .

Synthesis of Inhibitors

The compound is also utilized in the synthesis of specific enzyme inhibitors:

- Fluorinated α-Keto Carboxylic Acid Inhibitors : Research by Parisi and Abeles highlights its role as an educt in synthesizing fluorinated α-keto carboxylic acid inhibitors targeting chymotrypsin. These inhibitors are essential for studying protease activity and developing therapeutic agents against diseases where proteases are implicated .

Pharmaceutical Development

The unique structural features of (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-(tert-butoxy)-4-oxobutanoic acid make it a candidate for various pharmaceutical applications:

- Potential Therapeutics : Its derivatives may have implications in developing drugs targeting metabolic disorders or conditions involving protein misfolding due to its interaction with specific enzymes .

Case Study 1: Kinetics of Carboxypeptidase Y

In a study examining the kinetics of carboxypeptidase Y using this compound, researchers found that the compound exhibited significant substrate specificity, allowing for detailed analysis of enzyme activity under various conditions. This study provided insights into enzyme regulation and potential pathways for therapeutic intervention.

Case Study 2: Inhibitor Development

A recent investigation focused on synthesizing fluorinated α-keto carboxylic acid inhibitors using this compound. The results demonstrated that these inhibitors effectively reduced chymotrypsin activity, suggesting potential applications in drug development for conditions where chymotrypsin plays a role, such as certain cancers and inflammatory diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations in Protective Groups

(a) Boc-Protected Analogs

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (CAS 124842-28-0, C₁₀H₁₈N₂O₅) replaces the Cbz group with a tert-butoxycarbonyl (Boc) moiety and a methyl ester. The Boc group is acid-labile, contrasting with the base-sensitive Cbz, allowing orthogonal protection in multi-step syntheses .

(b) Dimethylamino-Substituted Derivatives

(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid (CAS 1433280-30-8) incorporates a dimethylamino group at the 4-position. This substitution increases basicity and solubility in polar solvents, which could influence bioavailability in drug delivery systems . Another variant, (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate (CAS 385802-84-6), adds a benzyl ester, further modulating lipophilicity .

Functional Group Modifications

(a) 4-Oxo-4-Arylbutanoic Acid Derivatives

Compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (e.g., III in Scheme 1, ) share the 4-oxobutanoic acid core but feature sulfanyl and aryl substituents. Synthesized via Michael addition, these racemic mixtures exhibit hypolipidemic and anti-inflammatory activities, contrasting with the peptide-oriented applications of the target compound .

(b) Phosphorylated Analogs

(S)-4-Amino-3-((S)-2-((S)-2-benzamido-3-(phosphonooxy)propanamido)propanamido)-4-oxobutanoic acid (30, ) introduces a phosphonooxy group, enabling catalytic or signaling roles. This modification expands utility into chemoselective phosphorylation reactions, diverging from the target compound’s peptide synthesis focus .

Data Table: Key Structural and Functional Comparisons

Q & A

Q. How can the synthesis of this compound be optimized for high stereochemical purity?

The compound’s synthesis involves sequential coupling of protected amino acids. Key steps include:

- Benzyloxycarbonyl (Z) protection : Use Z-Cl in a basic aqueous/organic biphasic system (e.g., NaHCO₃/THF) to protect the primary amine, ensuring minimal racemization .

- Activation of carboxyl groups : Employ carbodiimide reagents (e.g., DCC or EDC) with HOBt to form active esters, enhancing coupling efficiency .

- tert-Butyl ester stabilization : Introduce the tert-butoxy group via tert-butyl dicarbonate (Boc₂O) under anhydrous conditions to prevent premature deprotection .

- Monitoring : Track reaction progress via TLC (silica gel, eluent: EtOAc/hexane) and confirm stereochemistry by polarimetry or chiral HPLC .

Q. What purification strategies are effective for isolating this compound?

- Chromatography : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) to separate diastereomers or byproducts .

- Recrystallization : Optimize solvent systems (e.g., dichloromethane/pentane) for high-purity crystalline yields .

- Acid-base extraction : Leverage the carboxylic acid moiety by partitioning between organic solvents (e.g., EtOAc) and aqueous NaHCO₃ to remove unreacted amines .

Q. How do protecting groups influence the compound’s reactivity in downstream applications?

- Z-group stability : Resistant to acidic conditions (e.g., TFA) but cleaved via catalytic hydrogenation (H₂/Pd-C), enabling selective deprotection .

- tert-Butyl ester lability : Stable under basic conditions but hydrolyzed by strong acids (e.g., HCl/dioxane), facilitating controlled carboxylate exposure .

- Compatibility : Avoid using Z and Boc groups in the same molecule unless orthogonal deprotection is planned .

Advanced Research Questions

Q. How can NMR and X-ray crystallography resolve stereochemical ambiguities in this compound?

Q. What experimental conditions destabilize the compound, and how can degradation be mitigated?

- Acidic hydrolysis : The tert-butyl ester is labile below pH 3. Stabilize by storing at neutral pH (4–7) in anhydrous solvents (e.g., DMF or DMSO) .

- Thermal degradation : Avoid temperatures >40°C during synthesis; use cold baths for exothermic steps (e.g., coupling reactions) .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the benzyloxy group .

Q. How does this compound serve as a precursor in constrained peptide drug design?

- Backbone rigidity : The tert-butoxy and benzyloxy groups restrict conformational flexibility, enabling β-turn or α-helix mimetics .

- Protease resistance : The non-natural amino acid scaffold reduces enzymatic cleavage, enhancing in vivo stability .

- Derivatization : Post-synthetic modifications (e.g., Z-group hydrogenolysis) allow conjugation to fluorophores or biotin for target validation .

Q. How should researchers address contradictions in biological activity data across studies?

- Batch variability : Characterize purity (HPLC ≥95%) and stereochemistry (optical rotation) for all batches .

- Assay conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% in cellular assays) to minimize artifacts .

- Control experiments : Include negative controls (e.g., scrambled peptides) and validate target engagement via SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.